

# Flovagatran biological activity and function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Flovagatran |           |
| Cat. No.:            | B1672847    | Get Quote |

An In-depth Technical Guide to the Biological Activity and Function of Flovagatran

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Flovagatran** (formerly known as TGN 255) is a potent, synthetic, reversible, small-molecule direct inhibitor of thrombin (Factor IIa), the final common pathway enzyme in the coagulation cascade. Developed by Trigen Holdings AG, **Flovagatran** was investigated for its anticoagulant properties in the prevention of arterial and venous thrombosis. Its development, however, has since been discontinued. This guide provides a comprehensive overview of the known biological activity and function of **Flovagatran**, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing key pathways and processes.

### **Mechanism of Action**

**Flovagatran** exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition is reversible and does not require a cofactor like antithrombin. By neutralizing thrombin, **Flovagatran** effectively blocks downstream events in the coagulation cascade, including the activation of Factors V, VIII, XI, and XIII, as well as thrombin-induced platelet aggregation.

# **Quantitative Biological Activity**



The biological activity of **Flovagatran** has been characterized in both in vitro and in vivo models. The following tables summarize the available quantitative data.

**Table 1: In Vitro Thrombin Inhibition** 

| Parameter                   | Value | Species       | Notes                                           |
|-----------------------------|-------|---------------|-------------------------------------------------|
| Ki (Inhibition<br>Constant) | 9 nM  | Not Specified | Indicates high-affinity binding to thrombin.[1] |

Table 2: In Vivo Pharmacodynamics in a Canine Model

| Dosing Regimen                           | Pharmacodynamic<br>Effect                     | Active Metabolite<br>Plasma<br>Concentration (TRI<br>50c) | Reference           |
|------------------------------------------|-----------------------------------------------|-----------------------------------------------------------|---------------------|
| 2.5 mg/kg bolus + 10<br>mg/kg/h infusion | Minimal post-<br>operative blood loss         | Not reported for this specific outcome                    | Nelson et al., 2008 |
| 5.0 mg/kg bolus + 20<br>mg/kg/h infusion | Activated Clotting Time (ACT) of ~400 seconds | 20.6 ± 3 μg/mL                                            | Nelson et al., 2008 |
| 5.0 mg/kg bolus + 20<br>mg/kg/h infusion | Thrombin Time (TT) of ~260 seconds            | Not specified for this specific marker                    | Nelson et al., 2008 |

Table 3: Phase IIa Clinical Trial in Hemodialysis Patients

| Parameter            | Observation                                       | Notes                                       | Reference                    |
|----------------------|---------------------------------------------------|---------------------------------------------|------------------------------|
| Thrombin Time (TT)   | 4- to 6-fold increase over baseline               | Indicates significant anticoagulation.      | Combe, S. et al.,<br>2006[4] |
| Plasma Concentration | Rapid decline after cessation of infusion         | Suggests a relatively short half-life.      | Combe, S. et al.,<br>2006[4] |
| Clinical Outcomes    | No clinically significant clotting or hemorrhages | The drug was reported to be well-tolerated. | Combe, S. et al.,<br>2006[4] |



# **Signaling Pathway and Logical Relationships**

The following diagrams were generated using Graphviz (DOT language) to visualize the mechanism of action and experimental logic related to **Flovagatran**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. biolabo.fr [biolabo.fr]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- To cite this document: BenchChem. [Flovagatran biological activity and function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672847#flovagatran-biological-activity-and-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com